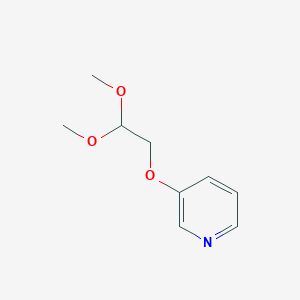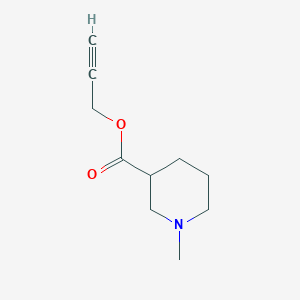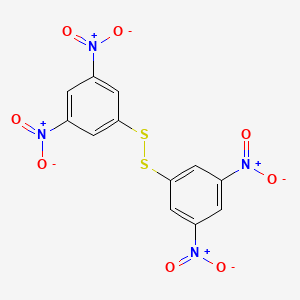
Disulfide, bis(3,5-dinitrophenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(3,5-dinitrophenyl) is an organic compound characterized by the presence of two 3,5-dinitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of chemistry and biology due to its unique structural and reactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(3,5-dinitrophenyl) typically involves the oxidative coupling of thiols. One common method is the reaction of 3,5-dinitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .
Industrial Production Methods
Industrial production of disulfide, bis(3,5-dinitrophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
Disulfide, bis(3,5-dinitrophenyl) undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Solvents: Ethanol, acetonitrile
Major Products Formed
Reduction: Thiols
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
Disulfide, bis(3,5-dinitrophenyl) finds applications in several scientific research areas:
作用机制
The mechanism of action of disulfide, bis(3,5-dinitrophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with cysteine residues in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is crucial in processes like protein folding and redox signaling.
相似化合物的比较
Similar Compounds
Uniqueness
Disulfide, bis(3,5-dinitrophenyl) is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and interaction with other molecules. The presence of nitro groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to other disulfide compounds.
属性
CAS 编号 |
102871-65-8 |
|---|---|
分子式 |
C12H6N4O8S2 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
1-[(3,5-dinitrophenyl)disulfanyl]-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H |
InChI 键 |
XVMATWZWYNOQHG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


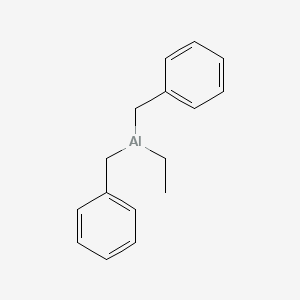
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
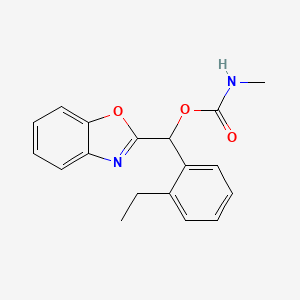
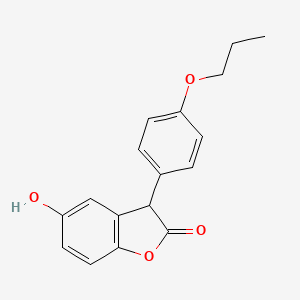
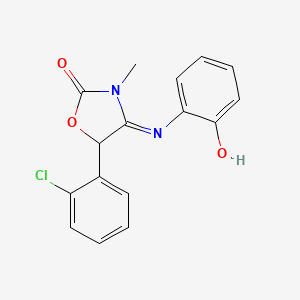
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
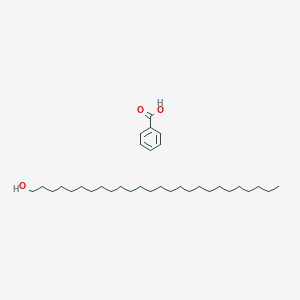
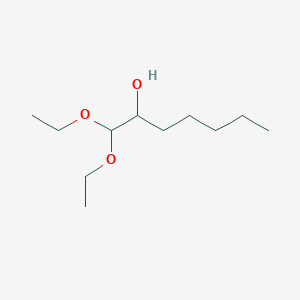
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
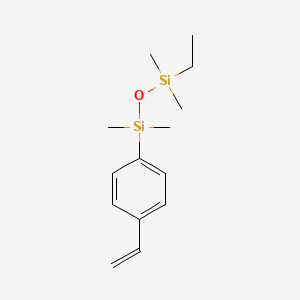
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
